Amino(2,4,5-trimethylphenyl)acetic acid
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Overview
Description
This compound has garnered interest in various fields of research, including pharmaceutical, medicinal, and industrial applications. Its molecular formula is C11H15NO2, and it has a molecular weight of 193.24 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino(2,4,5-trimethylphenyl)acetic acid typically involves the reaction of 2,4,5-trimethylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes steps such as purification through crystallization and drying to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and reduced derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Amino(2,4,5-trimethylphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Investigated for its therapeutic potential in treating certain diseases and conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Amino(2,4,5-trimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence metabolic pathways, and interact with cellular receptors. The compound’s effects are mediated through its ability to bind to specific proteins and alter their function .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
2,3,5-Triiodobenzoic acid: Another compound with related chemical properties
Uniqueness: Amino(2,4,5-trimethylphenyl)acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its non-proteinogenic nature also differentiates it from other amino acids, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
2-amino-2-(2,4,5-trimethylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-6-4-8(3)9(5-7(6)2)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXYDSYSQPJSST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C(=O)O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404618 |
Source
|
Record name | amino(2,4,5-trimethylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299163-64-7 |
Source
|
Record name | amino(2,4,5-trimethylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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